molecular formula C7H12O2 B6603555 tetramethyloxetan-3-one CAS No. 6755-48-2

tetramethyloxetan-3-one

Cat. No.: B6603555
CAS No.: 6755-48-2
M. Wt: 128.17 g/mol
InChI Key: ICAWCCAAVMFWRH-UHFFFAOYSA-N
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Description

Tetramethyloxetan-3-one is a chemical compound with the molecular formula C7H12O2 It belongs to the class of oxetanes, which are four-membered cyclic ethers this compound is characterized by its strained ring structure, which imparts unique reactivity and stability properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyloxetan-3-one can be synthesized through several methods. One common approach involves the cyclization of propargylic alcohols. This method does not require the exclusion of moisture or air, making it relatively straightforward . Another method involves the use of α-oxo gold carbenes as intermediates, which facilitate the formation of the strained oxetane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Tetramethyloxetan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Substitution reactions can introduce various functional groups into the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and other electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of tetramethyloxetan-3-one involves its interaction with molecular targets through its strained ring structure. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The specific molecular targets and pathways involved depend on the particular application and the functional groups present on the oxetane ring .

Comparison with Similar Compounds

Tetramethyloxetan-3-one can be compared with other oxetane derivatives, such as:

This compound is unique due to its specific substitution pattern and the resulting chemical properties. Its high reactivity and stability make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2,4,4-tetramethyloxetan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)5(8)7(3,4)9-6/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAWCCAAVMFWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(O1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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